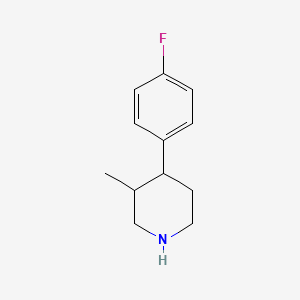







|
REACTION_CXSMILES
|
C([N:8]1[CH2:13][CH2:12][C:11]([C:15]2[CH:20]=[CH:19][C:18]([F:21])=[CH:17][CH:16]=2)(O)[CH:10]([CH3:22])[CH2:9]1)C1C=CC=CC=1.Cl>C(O)C>[F:21][C:18]1[CH:19]=[CH:20][C:15]([CH:11]2[CH2:12][CH2:13][NH:8][CH2:9][CH:10]2[CH3:22])=[CH:16][CH:17]=1
|




|
Control Type
|
AMBIENT
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture was refluxed for 2 hour
|
|
Duration
|
2 h
|
|
Type
|
CUSTOM
|
|
Details
|
The organic solvent was removed in vacuo
|
|
Type
|
EXTRACTION
|
|
Details
|
then extracted with DCM (50 mL)
|
|
Type
|
WASH
|
|
Details
|
The organic layer was washed with brine (2×10 mL)
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over MgSO4
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|
|
Type
|
DISSOLUTION
|
|
Details
|
The residue was dissolved in EtOH (2 mL)
|
|
Type
|
CUSTOM
|
|
Details
|
The solvent was removed in vacuo
|
|
Type
|
CUSTOM
|
|
Details
|
the residue was purified by preparative RP-HPLC (10% acetonitrile/0.05M aqueous ammonium acetate
|
|
Type
|
WAIT
|
|
Details
|
buffered to pH 4.5 for 2.5 min
|
|
Duration
|
2.5 min
|
|
Type
|
WAIT
|
|
Details
|
10% to 15% acetonitrile/0.05M aqueous ammonium acetate buffered to pH 4.5 over 4.0 min
|
|
Duration
|
4 min
|
|
Type
|
WAIT
|
|
Details
|
15% to 45% acetonitrile/0.05M aqueous ammonium acetate buffered to pH 4.5 over 4.0 min at 25 mL/min
|
|
Duration
|
4 min
|


Reaction Time |
3 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC1=CC=C(C=C1)C1C(CNCC1)C
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 0.438 g | |
| YIELD: PERCENTYIELD | 66% | |
| YIELD: CALCULATEDPERCENTYIELD | 66.5% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |